molecular formula C24H34Cl2N2O2 B12789141 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride CAS No. 96457-67-9

1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride

Cat. No.: B12789141
CAS No.: 96457-67-9
M. Wt: 453.4 g/mol
InChI Key: RIGRNFJTRSQQPT-UHFFFAOYSA-N
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Description

1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a synthetic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Affecting ion channel function, which can alter cellular excitability.

The exact pathways and molecular interactions depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Phenylamino)ethyl)-3-methyl-4-phenylpiperidine: Lacks the propionyloxy group, which may affect its biological activity.

    1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenylpiperidine: Similar structure but without the propionyloxy group, potentially leading to different pharmacokinetic properties.

    1-(2-(Methylphenylamino)ethyl)-4-phenylpiperidine: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to targets.

Uniqueness

1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

96457-67-9

Molecular Formula

C24H34Cl2N2O2

Molecular Weight

453.4 g/mol

IUPAC Name

[3-methyl-1-[2-(N-methylanilino)ethyl]-4-phenylpiperidin-4-yl] propanoate;dihydrochloride

InChI

InChI=1S/C24H32N2O2.2ClH/c1-4-23(27)28-24(21-11-7-5-8-12-21)15-16-26(19-20(24)2)18-17-25(3)22-13-9-6-10-14-22;;/h5-14,20H,4,15-19H2,1-3H3;2*1H

InChI Key

RIGRNFJTRSQQPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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